molecular formula C15H13F2NO2 B4846216 2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide

2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B4846216
M. Wt: 277.27 g/mol
InChI Key: QTQNYKQMQHCZDU-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Density Functional Theory (DFT) can also be used to calculate the molecular structure .

Scientific Research Applications

Glycogen Phosphorylase Inhibition

The compound is known as a Glycogen Phosphorylase Inhibitor . Glycogen phosphorylase is an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. This compound has been used to study glycogen utilization in various cells, including human liver HepG2 cells, retinal explants, and human T lymphocyte Kit 225 cells .

Drug Synthesis

This compound is used in the synthesis of Pantoprazole , a drug used for treating gastroesophageal reflux disease and gastrointestinal disorders . An improved, convergent, and industrially useful process suitable for large-scale production of this compound has been described .

Computer-Aided Molecular Design

The compound, referred to as “CCG-298035”, is used in Computer-Aided Molecular Design (CAMD) . CAMD is a field that uses computational tools to design and discover new materials or molecules with desirable properties.

Quantum Technologies

The compound, referred to as “CCG-298035”, is also used in the rapidly growing domain of Quantum Technologies . This field aims to harness the strangest aspects of quantum mechanics to build a new generation of quantum devices for fundamental research and beyond .

Biophysical Experiments

The compound, referred to as “CCG-298035”, is used in Biophysical Experiments . These experiments reveal that CCG trinucleotide repeats provide favorable binding sites for this compound .

Divalent Metal Ion Interactions

The compound, referred to as “CCG-298035”, is also involved in Divalent Metal Ion Interactions . These interactions play a crucial role in the stabilization of CCG trinucleotide repeats .

properties

IUPAC Name

2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-8-10(16)4-5-12(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQNYKQMQHCZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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